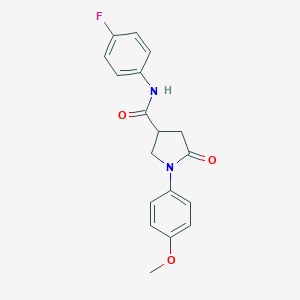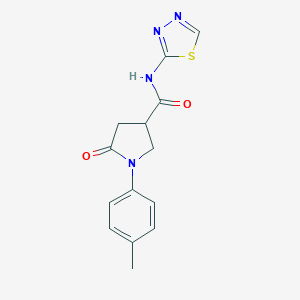
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide, also known as DPAQ, is a small molecule inhibitor that has been widely used in scientific research for various purposes.
作用机制
The mechanism of action of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide involves its binding to the active site of the target enzyme or protein, thereby inhibiting its activity. N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide is a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme or protein.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. For example, inhibition of CDK4 by N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inhibition of CK2 by N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been shown to reduce cell proliferation and increase sensitivity to DNA-damaging agents.
实验室实验的优点和局限性
The advantages of using N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in lab experiments include its high potency and specificity for the target enzyme or protein, its ease of synthesis, and its relatively low cost. However, one limitation of using N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide is its potential off-target effects, meaning that it may inhibit other enzymes or proteins in addition to the intended target.
未来方向
There are several future directions for the use of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in scientific research. One direction is to explore its potential as a therapeutic agent for cancer treatment, particularly in combination with other drugs. Another direction is to investigate its potential as a tool for studying the role of CDK4 and CK2 in various cellular processes. Additionally, further research is needed to identify other potential targets for N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide and to optimize its structure and potency.
In conclusion, N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide is a small molecule inhibitor that has been widely used in scientific research for various purposes. Its synthesis method is relatively simple, and it has been shown to have high potency and specificity for its target enzyme or protein. N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has various biochemical and physiological effects depending on the target, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in scientific research, including its potential as a therapeutic agent for cancer treatment and as a tool for studying various cellular processes.
合成方法
The synthesis of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide involves the reaction of 2,5-dichloroaniline with ethyl 2-(4-oxoquinazolin-3-yl)acetate in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in high yield and purity.
科学研究应用
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been extensively used in scientific research as a potent inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation and is a potential target for cancer therapy. N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
属性
产品名称 |
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
|---|---|
分子式 |
C16H11Cl2N3O2 |
分子量 |
348.2 g/mol |
IUPAC 名称 |
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-10-5-6-12(18)14(7-10)20-15(22)8-21-9-19-13-4-2-1-3-11(13)16(21)23/h1-7,9H,8H2,(H,20,22) |
InChI 键 |
RTAYAPAZYLATPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenyl 2-furoate](/img/structure/B278688.png)
![ethyl 4,5-dimethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278693.png)

![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278696.png)